molecular formula C30H30ClN2O2RuS B1435758 (S,S)-Teth-TsDpen RuCl CAS No. 851051-43-9

(S,S)-Teth-TsDpen RuCl

Katalognummer B1435758
CAS-Nummer: 851051-43-9
Molekulargewicht: 619.2 g/mol
InChI-Schlüssel: XLHIJKCWYHFMEK-SEILFYAJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,S)-Tetrahydro-4-thiazolidinone (TsDpen) RuCl is a novel organometallic compound that has recently been developed for use as a catalyst in various organic synthesis reactions. It is a member of the RuCl family of organometallic compounds, which are compounds containing both a metal and an organic group. These compounds are used to catalyze a variety of organic synthesis reactions, including the synthesis of polymers, pharmaceuticals, and fine chemicals. TsDpen RuCl is of particular interest due to its high activity and selectivity, as well as its low toxicity.

Wissenschaftliche Forschungsanwendungen

Asymmetric Transfer Hydrogenation

(S,S)-Teth-TsDpen RuCl, a ruthenium-based catalyst, has been extensively utilized in asymmetric transfer hydrogenation. This process is crucial for producing chiral compounds with high enantioselectivity. For instance, it has been applied in the kinetic resolution and enantioselective synthesis of cis-β-heteroaryl amino cycloalkanols, which are vital in biological research (Vijyesh K. Vyas & B. Bhanage, 2016). The catalyst aids in the dynamic kinetic resolution of certain compounds, leading to high yields and enantioselectivities.

Catalyst Design and Mechanism

The design and synthesis of tethered versions of Ru(II)/TsDPEN catalysts, including (S,S)-Teth-TsDpen RuCl, have been explored for their applications in asymmetric hydrogenation of ketones and imines (Hans G Nedden, A. Zanotti-gerosa, & M. Wills, 2016). These studies provide insights into the reaction mechanisms and potential industrial applications, especially in the pharmaceutical sector.

Synthesis of Chiral Compounds

The catalyst has been used for the synthesis of chiral 2‐Aroyl‐1‐tetralols via the asymmetric transfer hydrogenation of 2‐Aroyl‐1‐tetralones. This process achieves high yields and enantiomeric excesses, contributing to the production of important chiral molecules (Yun Wu, Zhicong Geng, J. Bai, & Yawen Zhang, 2011).

Role in Catalysis

Research has been conducted to understand the role of stereochemical configuration at the ruthenium center in (S,S)-Teth-TsDpen RuCl and its impact on catalysis. This is vital for comprehending how the catalyst influences the stereochemistry of the product (Andrew M. R. Hall et al., 2021).

One-Pot Synthesis Applications

The catalyst has been employed for one-pot selective synthesis of chiral β-aminols from α-bromo ketones, showcasing its versatility and efficiency in producing optically active alcohols and derivatives (A. Mishra & B. Bhanage, 2021).

Enantioselective Catalysis

(S,S)-Teth-TsDpen RuCl has shown effectiveness in enantioselective catalysis. It has been used in the asymmetric transfer hydrogenation of ketones, achieving complete conversion and high enantioselectivities (J. Soleimannejad, Adam L. Sisson, & C. White, 2003).

Eigenschaften

IUPAC Name

chlororuthenium(2+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylazanidyl)ethyl]-(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-30H,11,14,23H2,1H3;1H;/q-2;;+3/p-1/t29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIJKCWYHFMEK-SEILFYAJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN2O2RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-Teth-TsDpen RuCl

CAS RN

851051-43-9
Record name Methylruthenium(3+) chloride {(1S,2S)-1,2-diphenyl-2-[(3-phenylpropyl)azanidyl]ethyl}[(4-methylphenyl)sulfonyl]azanide (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-Teth-TsDpen RuCl
Reactant of Route 2
(S,S)-Teth-TsDpen RuCl
Reactant of Route 3
(S,S)-Teth-TsDpen RuCl
Reactant of Route 4
(S,S)-Teth-TsDpen RuCl
Reactant of Route 5
(S,S)-Teth-TsDpen RuCl
Reactant of Route 6
(S,S)-Teth-TsDpen RuCl

Citations

For This Compound
14
Citations
P Kocienski - Synfacts, 2019 - thieme-connect.com
Significance: Racemic ketamine (Ketalar®) was approved by the FDA in 1970 for use as an anaesthetic. It is on the WHO List of Essential Medicines. In 2019, the FDA approved the use …
Number of citations: 0 www.thieme-connect.com
C Chen, X Lu - Organic letters, 2019 - ACS Publications
An efficient asymmetric synthesis of (S)-ketamine (esketamine) based on catalytic enantioselective transfer hydrogenation of cyclic enone and [3,3]-sigmatropic rearrangement of allylic …
Number of citations: 16 pubs.acs.org
B Owen, PJ Guiry - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
Lipoxins are an important class of pro-resolving mediators that play a crucial role in the resolution of inflammation. Thus, the synthesis of more chemically and metabolically stable …
Number of citations: 3 pubs.rsc.org
S Duan, B Li, RW Dugger, B Conway… - … Process Research & …, 2017 - ACS Publications
Synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (6), a key intermediate to lorlatinib, is described. A few synthetic methodologies, that is, boron reduction, enzymatic reduction…
Number of citations: 26 pubs.acs.org
NA Strotman, CA Baxter, KMJ Brands… - Journal of the …, 2011 - ACS Publications
The first example of an intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine has been developed for the synthesis of Suvorexant (MK-4305), a …
Number of citations: 119 pubs.acs.org
S Gao, X Gao, H Li, A Yang, Z Yang… - … Process Research & …, 2020 - ACS Publications
The first detailed description of the Lewis acid-catalyzed racemization of (R)-ketamine is reported. A process for racemization of the undesired (R)-ketamine enantiomer produced from …
Number of citations: 12 pubs.acs.org
DJ Wallace, TJ Wright - academia.edu
The first example of an intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine has been developed for the synthesis of Suvorexant (MK-4305), a …
Number of citations: 0 www.academia.edu
Z Fang, M Wills - The Journal of Organic Chemistry, 2013 - ACS Publications
A systematic study of the asymmetric transfer hydrogenations of functionalized acetylenic ketones and diketones has been completed, together with a total synthesis of (S,S)-(−)-…
Number of citations: 71 pubs.acs.org
A Del Grosso, AE Chamberlain, GJ Clarkson… - Dalton …, 2018 - pubs.rsc.org
A series of cyclopentadienone iron tricarbonyl complexes with diverse structures were prepared, in each case using the intramolecular cyclisation of a diyne as a key step. The …
Number of citations: 26 pubs.rsc.org
SM George - Headquarters: Strem Chemicals, Inc., 2011 - chempure.in
There has been a dramatic growth in the field of atomic layer deposition (ALD) over the past 10 years [1]. Some of this ALD development has been driven by the needs of the …
Number of citations: 1 chempure.in

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.